N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Beschreibung
N,N-Dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative featuring a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked to an acetamide group with two benzyl substituents. The dibenzyl substitution likely enhances hydrophobicity, which may influence membrane permeability and pharmacokinetic properties.
Eigenschaften
Molekularformel |
C26H25N3O4 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C26H25N3O4/c1-32-23-13-21-22(14-24(23)33-2)27-18-29(26(21)31)17-25(30)28(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14,18H,15-17H2,1-2H3 |
InChI-Schlüssel |
PHSCISDNURYUKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N-Dibenzyl-2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamid umfasst typischerweise die folgenden Schritte:
Bildung des Quinazolinon-Kerns: Der Quinazolinon-Kern kann durch Reaktion von Anthranilsäure mit Formamid unter sauren Bedingungen zu 2-Aminobenzamid synthetisiert werden. Dieser Zwischenstoff wird dann mit einem geeigneten Aldehyd cyclisiert, um den Quinazolinon-Ring zu bilden.
Einführung der Dimethoxygruppen: Die Dimethoxygruppen können durch Methylierungsreaktionen unter Verwendung von Reagenzien wie Dimethylsulfat oder Methyliodid eingeführt werden.
Acetamid-Bildung: Die Acetamid-Einheit wird durch Reaktion des Quinazolinon-Zwischenprodukts mit Chloacetylchlorid in Gegenwart einer Base wie Triethylamin eingeführt.
N,N-Dibenzylierung: Der letzte Schritt beinhaltet die N,N-Dibenzylierung des Acetamids unter Verwendung von Benzylchlorid und einer Base wie Kaliumcarbonat.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, befolgen. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, wäre entscheidend, um Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
N,N-Dibenzyl-2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Carbonylgruppe in einen Alkohol oder ein Amin umzuwandeln.
Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, um verschiedene Substituenten einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung können verwendet werden.
Substitution: Reagenzien wie Halogenide, Sulfonate und organometallische Verbindungen werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Quinazolinon-Derivaten mit zusätzlichen Hydroxyl- oder Carbonylgruppen führen, während die Reduktion Alkohol- oder Amin-Derivate ergeben kann.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized through various organic reactions involving quinazoline derivatives. The structural framework of this compound consists of a quinazoline moiety substituted with methoxy groups and an acetamide functional group, which is pivotal for its biological activity. The molecular formula is with a molecular weight of 365.5 g/mol.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazoline can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other pathogens . The mechanism often involves interference with bacterial enzyme systems or disruption of membrane integrity.
Anticancer Properties
The anticancer potential of quinazoline derivatives has been extensively studied. This compound has shown promise in inhibiting the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest . In vitro studies indicate that such compounds can target specific cancer cell lines effectively.
Enzyme Inhibition
Compounds containing the quinazoline scaffold have been identified as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may act as acetylcholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases such as Alzheimer’s . This suggests a dual role where these compounds could be beneficial in both cancer therapy and neuroprotection.
Case Studies
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular function. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Physicochemical Properties
The substituents on the quinazolinone core and acetamide moiety critically determine biological activity and physicochemical behavior. Key analogs and their properties are summarized below:
Key Observations :
- Lipophilicity: The bromophenyl analog (logP 2.75) and dichlorophenoxy derivative (COX-2 inhibitor) suggest that halogenated groups enhance target engagement, likely through hydrophobic interactions.
Biologische Aktivität
N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C26H25N3O4
- Molecular Weight : 443.5 g/mol
- CAS Number : Not explicitly provided in the search results.
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. The quinazoline moiety is known for its ability to inhibit specific kinases and receptors, which can lead to anti-cancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating the PI3K/Akt pathway and inhibiting angiogenesis .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders where quinazoline derivatives have shown promise in preclinical models .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis .
- Animal Models : In vivo studies using murine models have shown that administration of the compound leads to a reduction in tumor size and weight when compared to control groups. These studies suggest a potential for this compound in cancer therapy .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the quinazolinone core. A common approach includes coupling 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid with N,N-dibenzyl-protected intermediates using activating agents like N,N′-carbonyldiimidazole (CDI) or carbodiimides. Microwave-assisted synthesis (e.g., 70°C for 6 hours in ethanol) can enhance reaction efficiency and yield . Optimization may involve adjusting solvent polarity (e.g., absolute ethanol), temperature, and stoichiometry of reagents like hydrazine hydrate or chloroacetamide derivatives .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm benzyl and quinazolinone proton environments.
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., Waters MicroMass ZQ 2000).
- Elemental analysis (±0.5% tolerance) to confirm purity and stoichiometry .
- IR spectroscopy to identify carbonyl (C=O) and methoxy (O-CH₃) functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?
- Methodological Answer : SAR studies should systematically modify:
- Quinazolinone substituents : Vary methoxy groups at positions 6 and 7 to assess electronic effects on bioactivity.
- Benzyl groups : Replace N,N-dibenzyl with halogenated or electron-withdrawing substituents to evaluate steric and electronic impacts.
- Acetamide linker : Introduce heteroatoms or rigid spacers to probe conformational flexibility. Biological assays (e.g., anticonvulsant or anticancer activity) should be paired with computational docking to correlate structural changes with target binding (e.g., kinase or GABA receptors) .
Q. How can researchers resolve discrepancies in reported biological activities of quinazolinone derivatives?
- Methodological Answer : Conflicting bioactivity data may arise from variations in assay conditions (e.g., cell lines, dosage) or impurities. To address this:
- Standardize assays : Use validated protocols (e.g., MTT for cytotoxicity, maximal electroshock for anticonvulsant activity).
- Re-synthesize compounds : Ensure purity via HPLC (>95%) and compare with literature data.
- Meta-analysis : Statistically evaluate published datasets to identify outliers or trends .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., EGFR kinase). Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with dibenzyl groups.
- ADMET prediction : Tools like SwissADME assess LogP (optimal range: 2–3.5), solubility, and metabolic stability. For example, the compound’s methoxy groups may reduce CYP450-mediated oxidation .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated experimentally?
- Methodological Answer :
- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- Plasma protein binding : Employ ultrafiltration or equilibrium dialysis .
Q. What strategies enable selective functionalization of the quinazolinone core without degrading it?
- Methodological Answer :
- Protective groups : Temporarily mask the 4-oxo group with trimethylsilyl chloride during alkylation or acylation.
- Mild conditions : Use low-temperature reactions (<0°C) and non-nucleophilic bases (e.g., DBU) to prevent ring-opening.
- Regioselective substitution : Leverage steric hindrance from 6,7-dimethoxy groups to direct reactions to the 3-position .
Q. How should in vivo studies be designed to evaluate efficacy and toxicity?
- Methodological Answer :
- Animal models : Use seizure models (e.g., pentylenetetrazole-induced) for anticonvulsant screening or xenografts for anticancer evaluation.
- Dosage optimization : Conduct dose-ranging studies (10–100 mg/kg) with pharmacokinetic profiling (Cₘₐₓ, t₁/₂).
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in serum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
